
Fmoc-Gly(Cycloheptyl)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Gly(Cycloheptyl)-OH: is a fluorenylmethyloxycarbonyl (Fmoc) protected amino acid derivative. The Fmoc group is commonly used in peptide synthesis to protect the amino group of amino acids, preventing unwanted side reactions during the synthesis process. The compound consists of glycine (Gly) linked to a cycloheptyl group, which adds unique structural and chemical properties to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Gly(Cycloheptyl)-OH typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the Fmoc-protected glycine to a resin support. The cycloheptyl group is then introduced through a series of coupling reactions, often using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are commonly used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Fmoc-Gly(Cycloheptyl)-OH can undergo various chemical reactions, including:
Deprotection: Removal of the Fmoc group using piperidine.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Substitution Reactions: Introduction of different functional groups to the cycloheptyl ring
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: DIC and HOBt in DMF.
Substitution: Various reagents depending on the desired functional group
Major Products: The major products formed from these reactions include peptides and modified amino acids with specific functional groups tailored for various applications .
Applications De Recherche Scientifique
Chemistry: Fmoc-Gly(Cycloheptyl)-OH is used in the synthesis of complex peptides and proteins.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The cycloheptyl group can mimic certain hydrophobic interactions found in natural proteins .
Medicine: this compound is explored for its potential in drug development, particularly in designing peptide-based therapeutics. Its ability to enhance the stability and bioavailability of peptides makes it a valuable tool in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery and tissue engineering .
Mécanisme D'action
The mechanism of action of Fmoc-Gly(Cycloheptyl)-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The cycloheptyl group can influence the folding and stability of peptides by introducing hydrophobic interactions and steric effects .
Comparaison Avec Des Composés Similaires
Fmoc-Gly(Phenyl)-OH: Contains a phenyl group instead of a cycloheptyl group.
Fmoc-Gly(Cyclohexyl)-OH: Contains a cyclohexyl group instead of a cycloheptyl group.
Fmoc-Gly(Benzyl)-OH: Contains a benzyl group instead of a cycloheptyl group
Uniqueness: Fmoc-Gly(Cycloheptyl)-OH is unique due to the presence of the cycloheptyl group, which provides distinct steric and hydrophobic properties compared to other similar compounds. This uniqueness can influence the folding, stability, and interactions of peptides, making it a valuable tool in peptide synthesis and research .
Propriétés
Formule moléculaire |
C24H27NO4 |
|---|---|
Poids moléculaire |
393.5 g/mol |
Nom IUPAC |
(2S)-2-cycloheptyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C24H27NO4/c26-23(27)22(16-9-3-1-2-4-10-16)25-24(28)29-15-21-19-13-7-5-11-17(19)18-12-6-8-14-20(18)21/h5-8,11-14,16,21-22H,1-4,9-10,15H2,(H,25,28)(H,26,27)/t22-/m0/s1 |
Clé InChI |
UGMXHKLJUFZORO-QFIPXVFZSA-N |
SMILES isomérique |
C1CCCC(CC1)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canonique |
C1CCCC(CC1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


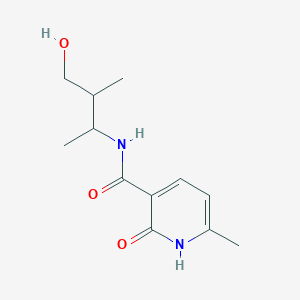
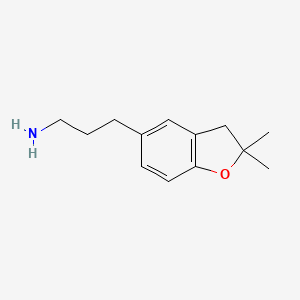
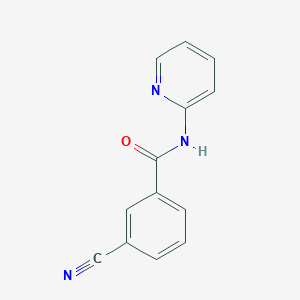
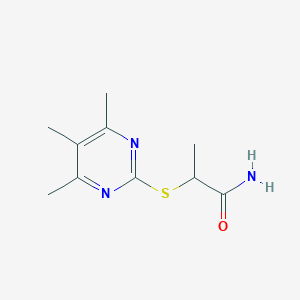
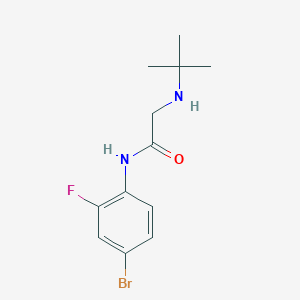
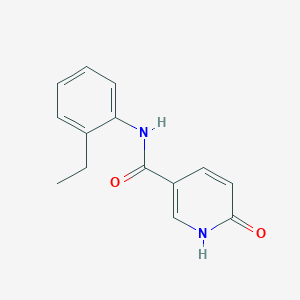
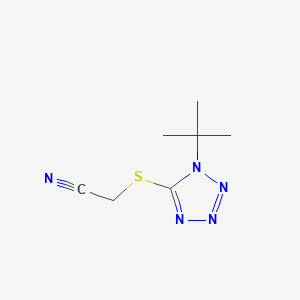


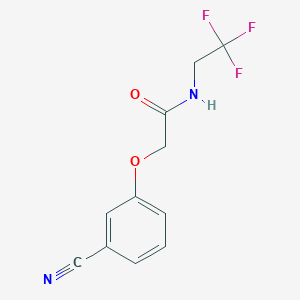

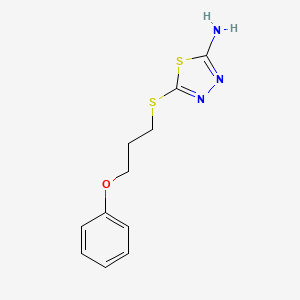
![Methyl bicyclo[2.1.0]pentane-1-carboxylate](/img/structure/B14911658.png)

